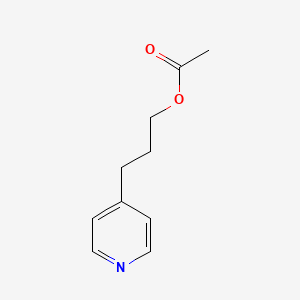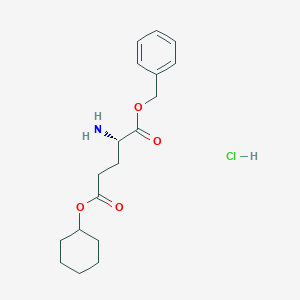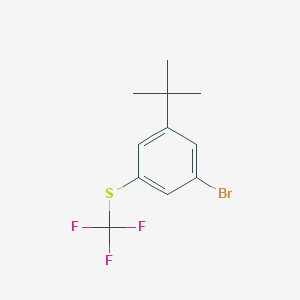
(3-Bromo-5-tert-butylphenyl)(trifluoromethyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-5-tert-butylphenyl)(trifluoromethyl)sulfane is a chemical compound characterized by the presence of bromine, tert-butyl, and trifluoromethyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-tert-butylphenyl)(trifluoromethyl)sulfane typically involves the trifluoromethylation of thiophenols or thiols. A common method includes the use of sodium trifluoromethanesulfinate and iodine pentoxide as reagents. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 110°C) for a specific duration (e.g., 24 hours) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-5-tert-butylphenyl)(trifluoromethyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
(3-Bromo-5-tert-butylphenyl)(trifluoromethyl)sulfane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3-Bromo-5-tert-butylphenyl)(trifluoromethyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromo-5-tert-butylbenzofuran): Similar in structure but lacks the trifluoromethyl group.
(3-Bromo-5-(trifluoromethyl)benzaldehyde): Contains a formyl group instead of the sulfane group.
Uniqueness
(3-Bromo-5-tert-butylphenyl)(trifluoromethyl)sulfane is unique due to the presence of both the trifluoromethyl and tert-butyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications .
Propiedades
Fórmula molecular |
C11H12BrF3S |
|---|---|
Peso molecular |
313.18 g/mol |
Nombre IUPAC |
1-bromo-3-tert-butyl-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H12BrF3S/c1-10(2,3)7-4-8(12)6-9(5-7)16-11(13,14)15/h4-6H,1-3H3 |
Clave InChI |
YFGXETHFVIIXEX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)Br)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12280726.png)
![(1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B12280727.png)

![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12280734.png)
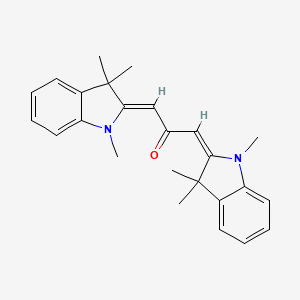

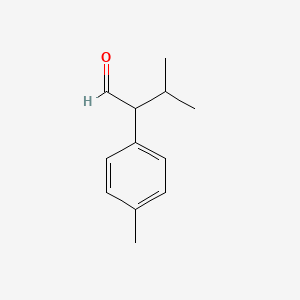

![N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12280765.png)
![(2Z)-3-butyl-2-[(E)-3-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B12280767.png)
